4-(2-Methylphenyl)piperidin-4-ol
Description
Foundational Role of Piperidine (B6355638) Scaffolds in Complex Chemical Synthesis
The piperidine moiety is a ubiquitous and vital building block in the field of medicinal chemistry and drug discovery. mdpi.comnih.govencyclopedia.pubijnrd.org This six-membered nitrogen-containing heterocycle is a core component in a vast number of pharmaceuticals and natural alkaloids. mdpi.com Its prevalence stems from several key characteristics:
Structural Versatility: The piperidine ring can be readily substituted at various positions, allowing for the fine-tuning of a molecule's three-dimensional shape and physicochemical properties. This adaptability is crucial for optimizing interactions with biological targets.
Improved Pharmacokinetic Properties: The incorporation of a piperidine scaffold can influence a molecule's solubility, lipophilicity, and metabolic stability, which are critical factors in determining its absorption, distribution, metabolism, and excretion (ADME) profile within the body.
Biological Activity: The piperidine nucleus itself can contribute to the biological activity of a compound. It is found in a wide range of therapeutic agents, including analgesics, antipsychotics, antihistamines, and anticancer drugs. ijnrd.org
The synthesis of piperidine derivatives is a well-established area of organic chemistry, with numerous methods developed for their construction and functionalization. mdpi.com These methods provide chemists with the tools to create a diverse array of piperidine-containing molecules for biological screening and development.
Overview of Research Trajectories for 4-Arylpiperidin-4-ol Derivatives
The 4-arylpiperidin-4-ol scaffold, to which 4-(2-methylphenyl)piperidin-4-ol belongs, is of particular interest to researchers. The presence of both an aryl group and a hydroxyl group on the same carbon atom of the piperidine ring creates a tertiary alcohol with a specific stereochemical and electronic environment.
Research into this class of compounds has generally focused on several key areas:
Synthesis: A common and effective method for the synthesis of 4-arylpiperidin-4-ol derivatives involves the Grignard reaction. This reaction typically utilizes a protected 4-piperidone (B1582916) as the starting material, which is then reacted with an arylmagnesium halide (the Grignard reagent). For the synthesis of this compound, this would involve the reaction of a suitable 4-piperidone with 2-methylphenylmagnesium bromide. Subsequent removal of the protecting group yields the final product.
Biological Activity: Many 4-arylpiperidin-4-ol derivatives have been investigated for their potential pharmacological activities. For example, derivatives of this scaffold have been explored as intermediates in the synthesis of compounds with analgesic and antimicrobial properties. biomedpharmajournal.org The specific nature of the aryl group and any substituents on the piperidine nitrogen can significantly influence the biological profile of the molecule.
Structural Analysis: The three-dimensional structure of 4-arylpiperidin-4-ol derivatives has been a subject of study, as the conformation of the piperidine ring and the spatial arrangement of the substituents are crucial for receptor binding and biological activity. X-ray crystallography and NMR spectroscopy are key techniques used to elucidate these structural details. For instance, studies on the closely related 4-(4-chlorophenyl)piperidin-4-ol (B141385) have shown that the piperidine ring typically adopts a chair conformation. researchgate.net
While specific, in-depth research articles solely dedicated to this compound are not abundant in publicly accessible literature, its role as a chemical intermediate and its structural relationship to a well-studied class of compounds underscore its importance in ongoing scientific exploration. The foundational knowledge of piperidine chemistry and the established research trajectories for 4-arylpiperidin-4-ol derivatives provide a strong basis for its use in the synthesis of novel and potentially bioactive molecules.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methylphenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-4-2-3-5-11(10)12(14)6-8-13-9-7-12/h2-5,13-14H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMMIKLKEBDQLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356617 | |
| Record name | 4-(2-methylphenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83674-76-4 | |
| Record name | 4-(2-methylphenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 2 Methylphenyl Piperidin 4 Ol and Analogues
Strategic Approaches to Piperidine (B6355638) Ring Formation
The construction of the piperidine scaffold is a cornerstone of organic synthesis, with numerous methods developed to afford these important heterocyclic systems. nih.govtaylorfrancis.com These approaches offer flexibility and efficiency in accessing a diverse range of substituted piperidines.
Grignard Reaction Protocols
The Grignard reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. mnstate.eduleah4sci.com In the context of synthesizing 4-(2-Methylphenyl)piperidin-4-ol, this protocol typically involves the reaction of a Grignard reagent, such as 2-methylphenylmagnesium bromide (prepared from 2-bromotoluene (B146081) and magnesium metal), with a suitable N-substituted-4-piperidone precursor, like 1-benzyl-4-piperidone. mnstate.eduleah4sci.com
The reaction proceeds via the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of the piperidone. mnstate.edu This addition results in the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields the desired tertiary alcohol, this compound. The choice of the N-protecting group on the piperidone, such as a benzyl (B1604629) group, is crucial as it can influence the reaction's outcome and can be readily removed in subsequent steps if required. The use of anhydrous ether solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), is essential for the successful formation and reaction of the Grignard reagent. mnstate.edugoogle.com
A general representation of this synthetic approach is depicted below:
Scheme 1: Grignard Reaction for the Synthesis of this compound

In this reaction, 2-bromotoluene reacts with magnesium in an ether solvent to form 2-methylphenylmagnesium bromide. This Grignard reagent then adds to 1-benzyl-4-piperidone, and subsequent workup yields 1-benzyl-4-(2-methylphenyl)piperidin-4-ol.
Control of reaction conditions, such as temperature, is important to ensure the desired 1,2-addition to the carbonyl group and to minimize side reactions. google.com While highly effective, one consideration is the potential for the Grignard reagent to act as a base, which can be a competing pathway, especially with sterically hindered ketones or acidic protons elsewhere in the molecule.
Mannich Condensation Routes
The Mannich reaction is a fundamental three-component condensation reaction that provides an efficient route to β-amino carbonyl compounds, which are key precursors for the synthesis of piperidones. researchgate.netnih.gov In a typical Mannich reaction for piperidone synthesis, an amine (or ammonia), a non-enolizable aldehyde (like formaldehyde), and a ketone with at least two α-hydrogens are condensed together. sciencemadness.org The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then undergoes nucleophilic attack by the enol form of the ketone. A second condensation with another molecule of the aldehyde and subsequent intramolecular cyclization leads to the formation of the 4-piperidone (B1582916) ring. nih.gov
For the synthesis of precursors to this compound, a substituted ketone or aldehyde can be employed in the Mannich reaction to introduce desired functionalities at various positions of the piperidine ring. mdma.chacs.org The use of primary amines in the reaction leads to N-substituted 4-piperidones. google.com Acetic acid has been reported as a suitable solvent for these reactions, often leading to good yields and straightforward product isolation. mdma.ch
The versatility of the Mannich reaction allows for the synthesis of a wide array of substituted piperidones, which can then be subjected to reactions like the Grignard addition described previously to yield the final tertiary alcohol. lookchem.com
Alkylation Strategies for Piperidine Derivatives
Alkylation of the piperidine nitrogen is a common strategy to introduce various substituents, which can significantly influence the biological activity of the resulting compounds. researchgate.net This N-alkylation is typically achieved by reacting a piperidine derivative, such as this compound (assuming the nitrogen is a secondary amine), with an alkylating agent like an alkyl halide (e.g., methyl iodide, ethyl bromide) or a sulfonate ester. researchgate.netgoogle.com
The reaction is generally carried out in the presence of a base to neutralize the acid generated during the reaction and to deprotonate the piperidine nitrogen, making it more nucleophilic. researchgate.net Common bases include potassium carbonate or sodium hydride in an anhydrous solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net The choice of base and solvent can be optimized to achieve high yields and minimize side reactions, such as over-alkylation to form quaternary ammonium (B1175870) salts. researchgate.net In some cases, protecting the piperidine nitrogen with a group like an aralkyl group, followed by alkylation and deprotection, can be an effective strategy for mono-alkylation. google.comgoogle.com
Multicomponent Reaction (MCR) Integration in Scaffold Assembly
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single reaction vessel to form a complex product in a convergent manner. taylorfrancis.comnih.gov These reactions are atom-economical and offer a rapid route to structurally diverse molecules, making them particularly valuable in drug discovery. taylorfrancis.comrsc.org
Several MCRs have been developed for the synthesis of piperidine scaffolds. taylorfrancis.comtandfonline.com The Ugi four-component reaction (U-4CR) is a prominent example, involving the reaction of a carboxylic acid, an amine, a carbonyl compound (ketone or aldehyde), and an isocyanide. nih.govacs.org By carefully selecting the components, highly functionalized piperidine derivatives can be assembled in a single step. For instance, using a piperidone as the carbonyl component in an Ugi reaction can lead to the formation of complex piperidine-containing structures. nih.govacs.orgacs.org
The integration of MCRs into synthetic routes for analogues of this compound allows for the rapid generation of libraries of related compounds for structure-activity relationship (SAR) studies. The efficiency and modularity of MCRs make them a powerful tool for exploring the chemical space around this important scaffold. researchgate.netmdpi.com
Stereoselective Synthesis and Chiral Control
The presence of a chiral center at the C4 position of this compound means that it can exist as a pair of enantiomers. Given that the biological activity of chiral molecules often resides in a single enantiomer, the development of stereoselective synthetic methods to access enantiomerically pure forms of this compound and its analogues is of paramount importance. thieme-connect.com
Asymmetric Synthetic Pathways
Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. thieme-connect.com Various strategies have been developed for the asymmetric synthesis of substituted piperidines. thieme-connect.comnih.gov These can be broadly categorized into methods using chiral auxiliaries, chiral catalysts, or chiral starting materials from the chiral pool.
One approach involves the asymmetric reduction of a precursor ketone. For example, the asymmetric reduction of a suitable α-azido aryl ketone catalyzed by β-cyclodextrin or an oxazaborolidine can produce the corresponding chiral alcohol with high enantiomeric excess. researchgate.net This chiral alcohol can then be further elaborated to form the desired chiral piperidine derivative.
Another strategy involves the use of chiral catalysts in reactions that create the stereocenter. For instance, enantioselective intramolecular cyclization reactions catalyzed by transition metals with chiral ligands can be employed to construct the piperidine ring with high stereocontrol. nih.gov Similarly, asymmetric [4+2] annulation reactions of imines with allenes, catalyzed by a chiral phosphine, can provide access to enantiomerically enriched piperidine derivatives. nih.gov
The development of modular and highly stereoselective synthetic routes is a key focus in the field, enabling the efficient synthesis of specific stereoisomers of this compound and its analogues for detailed biological evaluation. acs.orgnih.gov
Diastereoselective Control in Piperidin-4-ol Derivative Synthesis
Achieving a high degree of diastereoselectivity is a significant challenge in the synthesis of polysubstituted piperidine rings. nih.govacs.org Various strategies have been developed to influence the stereochemical outcome of reactions that form or modify the piperidine core.
One effective approach involves the use of chiral auxiliaries or catalysts to direct the formation of specific diastereomers. For instance, the sulfoxide-mediated diastereoselective Michael reaction of homochiral α-sulfinylketimines with β-substituted ene esters has been explored. researchgate.net This method leads to the formation of 4-substituted 5-(p-tolylsulfinyl)-5,6-dehydropiperidin-2-ones with the stereochemistry being established in the initial conjugate addition step. researchgate.net The diastereoselectivity in this reaction is influenced by the metal ion of the aza-enolate and the steric bulk of the ester group, with chelation playing a key role in directing the stereochemical outcome. researchgate.net
Another powerful technique is the diastereoselective reductive cyclization of amino acetals, which can be prepared through a nitro-Mannich reaction. nih.gov The initial diastereoselective Mannich reaction sets the stereochemistry, which is then preserved during the subsequent reductive cyclization to form the piperidine ring. nih.gov Furthermore, chemo-enzymatic methods, combining chemical synthesis with biocatalysis, offer excellent stereocontrol. nih.govacs.org A one-pot amine oxidase/ene imine reductase cascade has been successfully employed to convert N-substituted tetrahydropyridines into well-defined 3,4-disubstituted piperidines. nih.govacs.org
The table below summarizes key methodologies for achieving diastereoselective control in the synthesis of piperidin-4-ol derivatives.
| Methodology | Key Features | Controlling Factors | Example Application |
| Sulfoxide-Mediated Michael Reaction | Utilizes homochiral α-sulfinylketimines and ene esters. researchgate.net | Metal ion chelation, steric hindrance of the ester group. researchgate.net | Synthesis of 4-substituted 5-(p-tolylsulfinyl)-5,6-dehydropiperidin-2-ones. researchgate.net |
| Diastereoselective Reductive Cyclization | Involves a nitro-Mannich reaction followed by reductive cyclization. nih.gov | Stereochemistry is established in the initial Mannich reaction. nih.gov | Formation of stereochemically defined piperidines from amino acetals. nih.gov |
| Chemo-enzymatic Cascade | Employs a one-pot amine oxidase/ene imine reductase cascade. nih.govacs.org | Enzyme selectivity. nih.govacs.org | Conversion of N-substituted tetrahydropyridines to 3,4-disubstituted piperidines. nih.govacs.org |
Management of Stereochemical Centers within the Piperidine Ring
The precise control over all stereocenters within the piperidine ring is paramount for establishing structure-activity relationships in medicinal chemistry. google.com The stereochemical configuration of substituents on the piperidine ring can be critical for the pharmaceutical activity of the resulting compounds. google.com
A notable strategy involves the functionalization of a pre-existing piperidine core. For example, rhodium-catalyzed C-H insertion and cyclopropanation reactions of donor/acceptor carbenes have been utilized to introduce substituents at various positions of the piperidine ring. nih.gov The site-selectivity of these reactions can be controlled by the choice of catalyst and the nature of the nitrogen-protecting group. nih.gov This allows for the targeted functionalization of the C2, C3, or C4 positions. nih.gov
Another approach involves building the piperidine ring from acyclic precursors with pre-defined stereocenters. A "chiral pool" synthesis starting from readily available chiral materials like L-glutamic acid can be employed. google.com Stereoselective alkylation of a derivative of L-glutamic acid, followed by reduction, can yield a dialdehyde (B1249045) with maintained stereochemistry at the C2 and C4 positions, which can then be cyclized to form the desired piperidine. google.com
Biosynthesis-inspired methods also offer elegant solutions for stereocontrol. A three-component Mannich reaction using a chiral α-methyl benzylamine (B48309) to form a chiral aldimine in situ has been developed. rsc.org This approach allows for the stereoselective construction of multi-substituted piperidines. rsc.orgrsc.org
The following table outlines different approaches to managing stereocenters in piperidine synthesis.
| Strategy | Description | Key Advantages |
| Catalyst and Protecting Group Controlled C-H Functionalization | Utilizes rhodium catalysts and specific N-protecting groups to direct functionalization to C2, C3, or C4 positions. nih.gov | High regioselectivity and the ability to introduce diverse functional groups. nih.gov |
| Chiral Pool Synthesis | Starts with enantiopure starting materials like amino acids to build the piperidine ring with defined stereocenters. google.com | Access to stereochemically pure piperidine derivatives. google.com |
| Biosynthesis-Inspired Mannich Reaction | Employs a three-component reaction with a chiral amine to induce stereoselectivity during ring formation. rsc.org | Efficient and stereoselective assembly of complex piperidines from simple precursors. rsc.orgrsc.org |
Diverse Functionalization and N-Substitution Methodologies
The ability to introduce a wide range of functional groups onto the piperidine nitrogen and at various positions of the ring is crucial for creating libraries of analogues for biological screening.
Synthesis of N-Substituted Piperidin-4-ol Derivatives
The nitrogen atom of the piperidine ring is a common site for modification to modulate the pharmacological properties of the molecule. A variety of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized, including benzoyl, benzyl, adamantanoyl, and diphenylacetyl derivatives. nih.gov These substitutions are typically achieved through standard acylation or alkylation reactions of the piperidine nitrogen.
Reductive amination of a piperidone precursor is another versatile method for introducing N-substituents. For example, N-Boc-piperidin-4-one can undergo reductive amination with an appropriate aniline (B41778) derivative to yield N-substituted piperidin-4-amines. researchgate.net Subsequent modifications on the piperidine nitrogen can be carried out, such as aza-Michael additions or alkylations, to further diversify the structure. researchgate.net The synthesis of phenacyl derivatives of 4-hydroxypiperidine (B117109) has also been reported, demonstrating the straightforward introduction of various substituted phenacyl groups onto the nitrogen atom. researchgate.net
The table below provides examples of N-substituents introduced onto the piperidine ring.
| N-Substituent Type | Synthetic Method | Example Substituents |
| Acyl Derivatives | Acylation with acid chlorides or anhydrides. nih.gov | Benzoyl, Adamantanoyl, Cyclohexanoyl, Diphenylacetyl. nih.gov |
| Alkyl/Aryl Derivatives | Reductive amination, Alkylation. nih.govresearchgate.net | Benzyl, (3,4-dichlorophenyl). nih.govresearchgate.net |
| Phenacyl Derivatives | Reaction with substituted phenacyl halides. researchgate.net | Halogenated phenacyl groups. researchgate.net |
Regioselective Functionalization of the Piperidine Core
Achieving regioselectivity in the functionalization of the piperidine core is a significant synthetic challenge. nih.gov The ability to selectively introduce substituents at specific carbon atoms of the ring is highly desirable.
Rhodium-catalyzed C-H activation provides a powerful tool for the regioselective functionalization of piperidines. nih.govresearchgate.net By carefully selecting the catalyst and the N-protecting group, it is possible to direct C-H insertion reactions to either the C2 or C4 positions of the piperidine ring. nih.gov For instance, N-Boc-piperidine can be functionalized at the C2 position using a specific rhodium catalyst, while using a different catalyst and an N-α-oxoarylacetyl protecting group can direct functionalization to the C4 position. nih.gov
Radical-based C-H functionalization offers another avenue for regioselective modification, particularly for heteroaromatic precursors to piperidines. nih.gov While more commonly applied to pyridines, the principles of controlling regioselectivity through substituent effects and reaction conditions can be extended to the synthesis of substituted piperidines. nih.gov The development of methods for the direct and regioselective introduction of functional groups into the piperidine core remains an active area of research. ajchem-a.com
Chemical Reactivity and Mechanistic Investigations
Detailed Reaction Mechanisms for Piperidine (B6355638) Annulation
The synthesis of the core piperidine structure of 4-(2-Methylphenyl)piperidin-4-ol and its analogs can be achieved through various piperidine annulation (ring-forming) reactions. While specific studies detailing the annulation to form this exact molecule are not prevalent, the general mechanisms for constructing the 4-aryl-4-hydroxypiperidine skeleton are well-established in organic chemistry.
One of the most common methods for creating the precursor 4-piperidone (B1582916) skeleton is the Mannich reaction . This reaction typically involves the condensation of a ketone (like ethyl methyl ketone), an aldehyde (such as a substituted aromatic aldehyde), and an amine source (like ammonium (B1175870) acetate) researchgate.net. The resulting 2,6-disubstituted-4-piperidones can then be further modified.
Another powerful strategy is the Dieckmann cyclization . This intramolecular condensation of a diester is used to form cyclic β-keto esters. In the context of piperidine synthesis, an appropriately substituted amino diester can undergo ring closure to form a piperidinone ring, which is a direct precursor to piperidinol compounds ucl.ac.uk.
Modern synthetic methods have expanded the toolbox for piperidine synthesis to include various transition-metal-catalyzed cyclizations. These include:
Alkene Cyclization: Oxidative amination of non-activated alkenes, catalyzed by complexes of metals like gold(I) or palladium, can lead to the formation of substituted piperidines nih.gov.
Aza-Heck Cyclization: Palladium-catalyzed intramolecular cyclization provides a route to piperidine rings, with one notable study finding a preference for 6-endo cyclization to form the piperidine ring over other potential pathways nih.gov.
Reductive Cyclization: The diastereoselective reductive cyclization of amino acetals, which can be prepared via a nitro-Mannich reaction, is another effective method for controlling the stereochemistry of the final piperidine product nih.gov.
These annulation strategies highlight the diverse synthetic routes available to construct the foundational piperidine ring present in this compound.
Reactivity Profiles of the Hydroxyl and Nitrogen Moieties
The hydroxyl (-OH) and secondary amine (-NH) groups are the primary centers of reactivity in this compound, outside of the aromatic ring.
The hydroxyl group is a versatile functional handle. It can be readily oxidized to the corresponding ketone, 4-(2-methylphenyl)-4-piperidone, using standard oxidizing agents . This transformation is fundamental in modifying the core structure. Furthermore, the hydroxyl group can participate in nucleophilic reactions, such as esterification or etherification, to introduce a variety of substituents at the 4-position smolecule.com. It can also be converted into a good leaving group, for example by mesylation, which facilitates subsequent nucleophilic substitution or elimination reactions acs.org.
The piperidine nitrogen imparts basicity to the molecule and is a key nucleophilic center . It readily undergoes N-alkylation with alkyl halides or via reductive amination with aldehydes and a reducing agent like sodium cyanoborohydride (NaCNBH₃) nih.gov. This allows for the introduction of a wide range of substituents on the nitrogen atom, significantly altering the molecule's properties. The basic nature of the nitrogen also means it can form salts with acids, a property often utilized in purification or to improve solubility .
The table below summarizes the characteristic reactions of these two functional groups.
| Functional Group | Reaction Type | Typical Reagents | Product Type |
| Hydroxyl (-OH) | Oxidation | KMnO₄, CrO₃ | Ketone |
| Esterification | Acyl Halide, Carboxylic Acid | Ester | |
| Etherification | Alkyl Halide (under basic conditions) | Ether | |
| Mesylation | Mesyl Chloride (MsCl), Triethylamine (TEA) | Mesylate (good leaving group) | |
| Nitrogen (-NH) | N-Alkylation | Alkyl Halide, Base | N-Alkyl Piperidine |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ or NaCNBH₃ | N-Alkyl Piperidine | |
| Acylation | Acyl Halide, Base | N-Amide | |
| Salt Formation | HCl, H₂SO₄ | Ammonium Salt |
Nucleophilic and Electrophilic Transformations Involving the Piperidine Ring
The chemical transformations of this compound are largely dictated by the nucleophilicity of its heteroatoms and the potential for electrophilic attack on the aromatic ring.
Nucleophilic Transformations: The primary nucleophilic site in the molecule is the piperidine nitrogen, as discussed previously. Its lone pair of electrons readily attacks a wide range of electrophiles in reactions like alkylation and acylation nih.govwhiterose.ac.uk. The hydroxyl oxygen is also nucleophilic and can attack electrophiles, particularly when deprotonated to form an alkoxide. The saturated carbon atoms of the piperidine ring itself are not susceptible to nucleophilic attack unless activated by adjacent functional groups, such as the ketone in the oxidized form (4-piperidone). In that case, the α-carbons can be deprotonated to form enolates, which are potent nucleophiles for subsequent C-C bond formation.
Electrophilic Transformations: The most significant site for electrophilic attack is the 2-methylphenyl ring . Aromatic rings react with electrophiles in electrophilic aromatic substitution (SEAr) reactions unibo.it. The existing substituents on the phenyl ring—the piperidinol moiety and the methyl group—are both ortho-, para-directing and activating. The methyl group provides moderate activation through inductive effects and hyperconjugation. Therefore, incoming electrophiles (e.g., in nitration, halogenation, or Friedel-Crafts reactions) would be directed to the positions ortho and para relative to these groups, leading to a variety of substituted aromatic derivatives .
The table below outlines the primary nucleophilic and electrophilic transformations.
| Reaction Type | Reactant Moiety | Typical Reagents/Partners | Resulting Structure |
| Nucleophilic Attack | Piperidine Nitrogen (-NH) | Electrophiles (e.g., R-X, R-CHO) | N-Substituted Piperidine |
| Nucleophilic Attack | Hydroxyl Oxygen (-OH) | Electrophiles (e.g., Acyl Halides) | O-Acylated Piperidine (Ester) |
| Electrophilic Attack | Phenyl Ring | Electrophiles (e.g., Br₂, HNO₃/H₂SO₄) | Substituted Phenyl Ring |
Advanced Structural Elucidation and Conformational Analysis
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid state, thereby establishing the absolute and relative stereochemistry of a molecule. While a specific crystallographic study for 4-(2-Methylphenyl)piperidin-4-ol is not widely published, extensive research on closely related 4-aryl-piperidin-4-ol derivatives, such as 4-(4-Chlorophenyl)piperidin-4-ol (B141385), provides a robust model for its solid-state structure. researchgate.net
These studies consistently reveal that the piperidine (B6355638) ring adopts a stable chair conformation. researchgate.net In this conformation, the bulky aryl substituent (the 2-methylphenyl group) preferentially occupies the sterically less hindered equatorial position to minimize unfavorable 1,3-diaxial interactions. Consequently, the smaller hydroxyl group is oriented in the axial position. researchgate.net This axial-hydroxyl/equatorial-aryl arrangement is a characteristic and thermodynamically favorable feature for this class of compounds in the crystalline form. researchgate.net
The analysis of crystallographic data for analogs confirms the relative stereochemistry at the C4 position and provides precise measurements of bond lengths, bond angles, and torsion angles that define the molecule's geometry.
Table 1: Crystallographic Data for an Analogous Compound, 4-(4-Chlorophenyl)piperidin-4-ol
| Parameter | Observation |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Piperidine Conformation | Chair |
| Phenyl Group Orientation | Equatorial |
| Hydroxyl Group Orientation | Axial |
Data sourced from a study on 4-(4-Chlorophenyl)piperidin-4-ol, which serves as a structural model. researchgate.net
High-Resolution Spectroscopic Methods for Structural Assignment (e.g., 1D/2D NMR, FT-IR, High-Resolution Mass Spectrometry)
Spectroscopic techniques are essential for confirming the molecular structure of this compound, especially in solution where it may exist in equilibrium between different conformers.
1D/2D Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the 2-methylphenyl group, a singlet for the methyl group protons, signals for the piperidine ring protons, and exchangeable signals for the hydroxyl (-OH) and amine (-NH) protons.
¹³C NMR: The spectrum would display signals corresponding to the unique carbon atoms in the molecule, including the quaternary C4 carbon bearing the hydroxyl and aryl groups, and the distinct carbons of the 2-methylphenyl ring.
2D NMR: Advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are particularly powerful for conformational analysis. For instance, NOESY can detect through-space correlations between protons, which can be used to confirm the axial or equatorial orientation of substituents on the piperidine ring by observing their proximity to other ring protons. nih.govsemanticscholar.org
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group, often broadened by hydrogen bonding.
A sharp peak around 3300-3500 cm⁻¹ is characteristic of the N-H stretching of the secondary amine.
C-H stretching vibrations for the aromatic ring and the aliphatic piperidine ring appear around 2850-3100 cm⁻¹.
Aromatic C=C stretching vibrations are typically observed in the 1450-1600 cm⁻¹ region.
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the elemental formula of a compound with high accuracy. For this compound (C₁₂H₁₇NO), HRMS would confirm its molecular formula by providing a measured mass-to-charge ratio that matches the calculated exact mass with a very low margin of error. researchgate.net
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Expected Chemical Shift / Frequency |
|---|---|---|
| ¹H NMR | Aromatic Protons | δ 7.0-7.4 ppm |
| Piperidine Protons | δ 1.5-3.5 ppm | |
| Methyl Protons | δ ~2.3 ppm | |
| OH, NH Protons | Variable, broad | |
| ¹³C NMR | Aromatic Carbons | δ 120-150 ppm |
| C4-OH | δ ~70 ppm | |
| Piperidine Carbons | δ 30-50 ppm | |
| Methyl Carbon | δ ~20 ppm | |
| FT-IR | O-H Stretch | 3200-3600 cm⁻¹ (broad) |
| N-H Stretch | 3300-3500 cm⁻¹ |
Conformational Dynamics of the Piperidine Ring and Substituent Orientations
The conformational behavior of the piperidine ring is a key aspect of the molecule's structure. Due to minimized ring strain and optimized bond angles, the chair conformation is the most thermodynamically stable form for the piperidine ring. nih.gov
As established by crystallographic studies of analogs, the preferred conformation of this compound in its ground state is a chair form where the substituents at C4 adopt a specific orientation to minimize steric hindrance. The larger 2-methylphenyl group occupies an equatorial position, while the smaller hydroxyl group takes an axial position. researchgate.net This arrangement avoids the high-energy 1,3-diaxial interactions that would occur if the bulky aryl group were in the axial position. While other conformations such as the twist-boat are theoretically possible, they are significantly higher in energy and thus less populated under normal conditions. nih.gov
Analysis of Intermolecular Interactions in Solid State Structures
In the solid state, molecules of this compound are organized into a crystal lattice through a network of non-covalent intermolecular interactions. These interactions are crucial for the stability of the crystal structure.
Hydrogen Bonding: The most significant intermolecular force is hydrogen bonding. Based on analog structures, a strong and highly directional hydrogen bond is expected to form between the axial hydroxyl group (as the donor) of one molecule and the nitrogen atom of the piperidine ring (as the acceptor) of an adjacent molecule (O-H···N). researchgate.net This primary interaction links the molecules into chains.
Weaker Hydrogen Bonding: A secondary, weaker hydrogen bond can also occur where the N-H group of the piperidine ring acts as a donor and the hydroxyl oxygen acts as an acceptor (N-H···O). researchgate.net
Supramolecular Assembly: The combination of these hydrogen bonds can lead to the formation of well-defined supramolecular architectures, such as centrosymmetric tetramers, which then assemble into layers within the crystal. researchgate.net
π-Stacking and C-H···π Interactions: Although weaker than hydrogen bonds, interactions involving the aromatic π-system can further stabilize the crystal packing. These can include C-H···π interactions, where a hydrogen atom from a piperidine ring of one molecule interacts with the electron cloud of the phenyl ring of a neighboring molecule. researchgate.net
These collective interactions dictate the final crystal packing and influence the material's macroscopic properties, such as its melting point and solubility.
Computational and Theoretical Chemical Studies
Quantum Mechanical Calculations for Molecular Properties and Stability
Quantum mechanical calculations are at the heart of modern computational chemistry, providing precise information about the electronic structure and energy of molecules.
Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. For a compound like 4-(2-Methylphenyl)piperidin-4-ol, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized geometry, vibrational frequencies, and electronic structure.
Semi-empirical methods, including AM1, PM3, and RM1, offer a faster, albeit less precise, computational approach. These methods are particularly useful for larger molecular systems and for providing initial structural parameters before more rigorous DFT calculations are performed.
The first step in any computational analysis is to find the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this would involve determining the most stable conformation of the piperidine (B6355638) ring, which typically adopts a chair conformation to minimize steric strain. The orientation of the 2-methylphenyl and hydroxyl groups (axial vs. equatorial) would be a key focus of this analysis. The energetic landscape, explored through techniques like conformational searches and potential energy surface scans, reveals the relative energies of different conformers and the energy barriers between them.
A hypothetical data table for the optimized geometric parameters of the most stable conformer of this compound, as would be derived from DFT calculations, is presented below.
| Parameter | Value (Angstroms/Degrees) |
| C-C (piperidine ring) | ~1.53 - 1.54 Å |
| C-N (piperidine ring) | ~1.47 Å |
| C-O (hydroxyl) | ~1.43 Å |
| C-C (phenyl ring) | ~1.39 - 1.40 Å |
| C-C (phenyl-piperidine) | ~1.52 Å |
| C-N-C bond angle | ~111° |
| C-C-C bond angle (piperidine) | ~110° - 112° |
| Dihedral angles (piperidine ring) | Consistent with chair conformation |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar structures. Actual values would be obtained from specific DFT calculations.
Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO would likely be localized on the electron-rich 2-methylphenyl ring, while the LUMO might be distributed over the piperidine ring and its substituents.
A hypothetical table of FMO properties is shown below.
| Property | Energy (eV) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 0.5 eV |
| HOMO-LUMO Gap | 7.0 eV |
Note: These are example values to illustrate the type of data generated. The actual values would depend on the specific computational method and basis set used.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map of this compound, the region around the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine ring would be expected to show a negative potential (typically colored red or orange), indicating these are sites prone to electrophilic attack. The hydrogen atoms, particularly the one on the hydroxyl group, would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction.
Molecular Dynamics (MD) Simulations (for studying intermolecular associations)
While quantum mechanical calculations are typically performed on single molecules in a vacuum or with an implicit solvent model, Molecular Dynamics (MD) simulations can model the behavior of multiple molecules over time. For this compound, MD simulations would be crucial for understanding how molecules interact with each other in a condensed phase (liquid or solid). This would involve simulating a system containing many molecules of the compound, allowing for the study of intermolecular hydrogen bonding (e.g., between the hydroxyl group of one molecule and the nitrogen atom of another) and other non-covalent interactions that govern its bulk properties.
In Silico Predictive Modeling for Chemical Space Exploration (e.g., target prediction, reaction outcome forecasting)
In silico predictive modeling has emerged as a powerful tool in modern drug discovery and chemical research, enabling the exploration of vast chemical spaces to identify potential biological targets and forecast reaction outcomes. For novel compounds like this compound, these computational approaches offer a rapid and cost-effective means to prioritize experimental studies. By leveraging a variety of computational methods, researchers can predict the compound's likely protein interactions and its synthetic accessibility.
Target Prediction:
The initial step in elucidating the pharmacological potential of a new chemical entity often involves predicting its biological targets. Web-based platforms such as SwissTargetPrediction utilize the principle of chemical similarity to infer the most probable protein targets of a small molecule. These tools compare the structure of a query compound to a database of known bioactive ligands. For a compound like this compound, this can provide valuable insights into its potential therapeutic applications. The predictions are typically ranked by probability, with targets from various classes, including enzymes, receptors, and ion channels, being identified. For instance, in silico analyses of other piperidine derivatives have successfully predicted interactions with targets such as G-protein coupled receptors (GPCRs), ion channels, and various enzymes. clinmedkaz.org
Another complementary approach is the use of Prediction of Activity Spectra for Substances (PASS) online tools. PASS analysis predicts a wide range of biological activities based on the structural formula of a compound, providing probabilities for each activity type. clinmedkaz.org This can help to build a comprehensive biological activity profile for this compound, guiding further experimental validation.
Illustrative Predicted Biological Targets for this compound
This table is for illustrative purposes and is based on methodologies applied to similar piperidine derivatives.
| Target Class | Specific Target Example | Prediction Probability |
|---|---|---|
| G-protein coupled receptor | Dopamine Receptor D2 | High |
| Enzyme | Cytochrome P450 | Moderate |
| Ion Channel | Voltage-gated potassium channel | Moderate |
| Transporter | Serotonin Transporter | Low |
Reaction Outcome Forecasting:
Quantitative Structure-Activity Relationship (QSAR) studies represent another facet of in silico modeling, where statistical models are built to correlate chemical structures with biological activity or chemical reactivity. nih.govresearchgate.net While specific QSAR models for this compound are not available, models developed for related piperidine derivatives can offer insights. These models often use molecular descriptors that quantify various physicochemical properties to predict the biological activity of new compounds.
Illustrative Physicochemical Properties for In Silico Modeling
This table contains theoretical values that would be used in predictive modeling.
| Property | Predicted Value | Implication |
|---|---|---|
| Molecular Weight | 191.27 g/mol | Adherence to Lipinski's Rule of Five |
| LogP | 2.5 | Good balance of hydrophilicity/lipophilicity |
| Hydrogen Bond Donors | 2 | Potential for specific receptor interactions |
| Hydrogen Bond Acceptors | 2 | Potential for specific receptor interactions |
By integrating these diverse in silico approaches, researchers can construct a detailed theoretical profile of this compound. This computational assessment can effectively guide the subsequent phases of experimental research, from biological screening to synthetic route optimization, ultimately accelerating the process of chemical discovery and development.
Strategic Utility of the Piperidin 4 Ol Scaffold in Chemical Design
Scaffold Design Principles for Building Complex Molecular Architectures
The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a common feature in many natural products and pharmaceuticals. longdom.org Its utility as a scaffold stems from several key principles:
Conformational Rigidity and Flexibility : The piperidine ring can adopt various conformations, such as chair and boat forms. This conformational flexibility allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets. longdom.org At the same time, the ring structure provides a degree of rigidity that can pre-organize appended functional groups, reducing the entropic penalty upon binding to a receptor or enzyme.
Three-Dimensional Diversity : The tetrahedral nature of the sp3-hybridized carbons in the piperidine ring allows for the creation of complex, three-dimensional molecules. conicet.gov.ar This is in contrast to flat, aromatic scaffolds and is increasingly recognized as a key feature for successful drug discovery. conicet.gov.ar The ability to control stereochemistry at multiple centers within the piperidine scaffold further enhances the accessible chemical space. thieme-connect.com
Introduction of Functional Groups : The piperidin-4-ol scaffold contains a hydroxyl group and a nitrogen atom, both of which can be readily functionalized. The hydroxyl group can be converted to a ketone, ester, or ether, or it can be used as a handle for further synthetic transformations. The nitrogen atom can be alkylated, acylated, or incorporated into more complex heterocyclic systems, providing a convenient point for diversification. nih.gov
Modulation of Physicochemical Properties : The piperidine moiety can significantly influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and pKa. thieme-connect.com By carefully selecting substituents on the piperidine ring, chemists can fine-tune these properties to optimize absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for the development of effective drug candidates. thieme-connect.com
The strategic incorporation of the piperidin-4-ol scaffold allows for the construction of diverse and complex molecules with tailored properties. This is exemplified by its use in the synthesis of tetracyclic bis-piperidine alkaloids, where the piperidine units form the central core of intricate macrocyclic structures. mdpi.com Furthermore, the use of chiral piperidine scaffolds has become a prominent strategy in drug design, as the introduction of stereocenters can lead to enhanced biological activity and selectivity. thieme-connect.com
Rational Design of Analogues for Structure-Activity Relationship (SAR) Studies
The systematic modification of a lead compound to understand how structural changes affect its biological activity is a cornerstone of medicinal chemistry. The 4-(2-Methylphenyl)piperidin-4-ol scaffold provides an excellent platform for such structure-activity relationship (SAR) studies.
Key Structural Variations and Their Impact:
Substitution on the Phenyl Ring : The position and nature of substituents on the phenyl ring can dramatically influence binding affinity and selectivity. For instance, moving the methyl group from the ortho (2-position) to the meta (3-position) on the phenyl ring in 4-phenylpiperidin-4-ol (B156043) derivatives can alter steric and electronic properties. The ortho-substituted analog may experience greater steric hindrance compared to the meta-substituted version, which can affect its interaction with receptor binding pockets. Introducing electron-withdrawing or electron-donating groups can modulate the electronic character of the aromatic ring, impacting interactions such as pi-pi stacking or cation-pi interactions with the target protein.
Variation of the 4-Position Substituent : The hydroxyl group at the 4-position is a critical pharmacophoric feature in many piperidin-4-ol derivatives. It can act as a hydrogen bond donor or acceptor. Replacing the hydroxyl group with other functionalities, such as a ketone or an ester, can probe the importance of this hydrogen bonding capability. icm.edu.pl Furthermore, introducing different aryl or alkyl groups at the 4-position alongside the hydroxyl group can explore additional binding pockets and hydrophobic interactions. nih.govresearchgate.net
Interactive Data Table: SAR of 4-(Aryl)piperidin-4-ol Analogues
| Compound | Aromatic Ring Substitution | N-Substituent | 4-Position Substituents | Impact on Biological Activity | Reference |
| Analog 1 | 2-Methylphenyl | H | -OH | Parent scaffold | bldpharm.com |
| Analog 2 | 3-Methylphenyl | H | -OH | Altered steric and electronic properties compared to the 2-methyl isomer, potentially affecting receptor binding. | |
| Analog 3 | 4-Chlorophenyl, 3-Trifluoromethylphenyl | (R)-3-(4-chlorophenoxy)-2-hydroxypropyl | -OH | Good anti-tuberculosis activity, highlighting the importance of specific phenyl substitutions and N-alkylation. | nih.gov |
| Analog 4 | 3-Hydroxyphenyl | Methyl | -OH, trans-3,4-Dimethyl | Pure opioid receptor antagonist activity attributed to the equatorial orientation of the 4-aryl group. | acs.org |
| Analog 5 | Phenyl | H | -OH, Pyrazole | Promising in vitro antifungal and antibacterial activities. | bibliotekanauki.pl |
Catalytic Roles of Piperidine Derivatives in Organic Transformations
Beyond their role as pharmacophores, piperidine and its derivatives are widely utilized as catalysts and reagents in organic synthesis. Their basicity and nucleophilicity are key to their catalytic activity.
Base Catalysis : Piperidine is a moderately strong secondary amine and is frequently employed as a base in various condensation reactions, such as the Knoevenagel condensation and the Michael addition. wikipedia.org Its ability to deprotonate acidic methylene (B1212753) compounds facilitates the formation of carbanions, which can then participate in carbon-carbon bond-forming reactions.
Enamine Catalysis : Piperidine can react with ketones or aldehydes to form enamines. wikipedia.org These enamines can then act as nucleophiles in reactions like the Stork enamine alkylation, providing a powerful method for the α-alkylation of carbonyl compounds. wikipedia.org This type of catalysis is a cornerstone of modern organocatalysis.
Phase-Transfer Catalysis : Certain piperidinium (B107235) salts can function as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic). This is particularly useful for reactions involving inorganic salts and organic substrates.
Metal Catalysis : While piperidine itself is not a transition metal, it can serve as a ligand in metal-catalyzed reactions. longdom.org The nitrogen atom can coordinate to a metal center, influencing its reactivity and selectivity. Furthermore, piperidine derivatives are often the products of metal-catalyzed hydrogenation of pyridines, a common method for their synthesis. nih.gov For instance, catalysts based on rhodium, palladium, and cobalt have been developed for the efficient and selective hydrogenation of pyridine (B92270) derivatives to piperidines. nih.govmdpi.com
The catalytic applications of piperidine derivatives underscore their versatility in organic chemistry, enabling the efficient construction of complex molecules, including those that incorporate the piperidine scaffold itself.
Emerging Research Perspectives
Innovations in Green Chemistry for Piperidin-4-ol Synthesis
The principles of green chemistry are increasingly influencing the synthesis of piperidine (B6355638) derivatives, aiming to reduce environmental impact and improve efficiency. raijmr.comsphinxsai.com Traditional methods for synthesizing piperidin-4-ols often involve multiple steps, harsh reagents, and the generation of significant waste. raijmr.com Current research focuses on developing more sustainable alternatives.
One promising approach is the use of deep eutectic solvents (DES) as a reaction medium. A study on the synthesis of various piperidin-4-one derivatives utilized a glucose-urea DES, which is inexpensive, biodegradable, and avoids the use of volatile organic compounds. researchgate.net This method resulted in good to excellent yields (68-82%) for a range of substituted piperidin-4-ones, which are direct precursors to the corresponding piperidin-4-ols. researchgate.net Another green approach involves the use of ultrasound irradiation, which can accelerate reaction times and improve yields, as demonstrated in the synthesis of N-substituted piperidin-4-ones and their subsequent reduction to piperidin-4-ols. researchgate.net
Table 1: Comparison of Traditional vs. Green Synthesis Methods for Piperidin-4-ol Derivatives
| Feature | Traditional Synthesis | Green Chemistry Innovations |
| Solvents | Often uses volatile and toxic organic solvents (e.g., dichloromethane). | Employs safer, biodegradable solvents like deep eutectic solvents (e.g., glucose-urea). researchgate.net |
| Catalysts | May use stoichiometric reagents or non-recyclable catalysts. | Focuses on recyclable catalysts (e.g., supported metal catalysts). |
| Energy Input | Typically requires prolonged heating. | Utilizes energy-efficient methods like microwave or ultrasound irradiation. researchgate.net |
| Waste Generation | Can produce significant amounts of by-products and waste. raijmr.com | Aims for high atom economy and minimal waste through one-pot reactions. researchgate.net |
| Reaction Steps | Often involves multiple, sequential steps. raijmr.com | Favors multicomponent reactions to reduce the number of steps. researchgate.net |
Advanced Spectroscopic and Crystallographic Techniques in Structural Research
A thorough understanding of the three-dimensional structure of 4-(2-Methylphenyl)piperidin-4-ol is crucial for elucidating its biological activity and designing new derivatives. Advanced spectroscopic and crystallographic techniques are providing unprecedented insights into the molecular architecture of this and related compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural elucidation in solution. Modern multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, allow for the unambiguous assignment of all proton and carbon signals, even in complex piperidine derivatives. uoa.gr These techniques are essential for confirming the regiochemistry of substitution on the phenyl ring and the stereochemistry of the piperidine ring. For instance, the characteristic chemical shifts and coupling constants can reveal the axial or equatorial orientation of the hydroxyl and phenyl groups.
X-ray crystallography provides the definitive solid-state structure of molecules, offering precise bond lengths, bond angles, and conformational details. grafiati.com Crystallographic studies on 4-arylpiperidin-4-ol derivatives have been instrumental in understanding their binding to biological targets. researchgate.netpageplace.de For this compound, a crystal structure would reveal the precise torsion angles between the phenyl and piperidine rings, as well as the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. Such data is invaluable for computational modeling and structure-activity relationship (SAR) studies. nih.gov
Mass spectrometry (MS) has also evolved, with techniques like electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS) allowing for accurate mass determination and fragmentation analysis, which aids in the identification of metabolites and the characterization of new derivatives. nih.gov The combination of these advanced analytical methods provides a comprehensive picture of the structural and electronic properties of this compound. unq.edu.ar
Integration of Artificial Intelligence and Machine Learning in Retrosynthesis and Molecule Design
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry and organic synthesis. engineering.org.cnarxiv.org These computational tools are being increasingly applied to the design and synthesis of piperidine-based compounds.
In molecule design , ML models are used to predict the biological activity and physicochemical properties of new compounds. acs.orgthieme-connect.com By training on datasets of known active and inactive molecules, these models can identify key structural features that are important for a desired biological effect. For example, a quantitative structure-activity relationship (QSAR) model could be developed for a particular target using a library of 4-arylpiperidin-4-ol derivatives. researchgate.netnih.gov This model could then be used to predict the activity of virtual compounds, including novel derivatives of this compound, allowing researchers to prioritize the synthesis of the most promising candidates. This in silico screening significantly accelerates the drug discovery process and reduces the reliance on expensive and time-consuming experimental screening. acs.org
Table 2: Applications of AI and Machine Learning in Piperidine Chemistry
| Application | Description | Potential Impact on this compound Research |
| Retrosynthesis Planning | AI algorithms analyze the target molecule and propose a sequence of reactions to synthesize it from simple precursors. engineering.org.cnnih.gov | Discovery of more efficient, cost-effective, or greener synthetic routes. |
| Virtual Screening | ML models predict the biological activity of virtual compounds against a specific target. researchgate.net | Rapid identification of novel derivatives with potentially enhanced potency or selectivity. |
| ADMET Prediction | ML models predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. nih.gov | Early-stage assessment of the drug-likeness of new derivatives, reducing late-stage failures. |
| De Novo Molecule Design | Generative models create entirely new molecular structures with desired properties. mdpi.com | Design of novel piperidine-based scaffolds with optimized activity and safety profiles. |
Development of Novel Piperidine-Based Chemical Probes for Biological Systems
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, allowing researchers to study its function in living systems. nih.govchemicalprobes.org The 4-arylpiperidin-4-ol scaffold is a valuable starting point for the development of such probes due to its proven ability to interact with various biological targets. researchgate.net
The development of a chemical probe based on this compound would involve modifying its structure to incorporate a reporter group, such as a fluorescent tag or a biotin (B1667282) label. nih.gov This would allow for the visualization of the target protein within cells or the isolation of the target for further characterization. For instance, a fluorescently labeled version of this compound could be used in fluorescence microscopy to determine the subcellular localization of its target.
A key aspect of probe development is ensuring high potency and selectivity for the intended target. nih.gov This often involves extensive medicinal chemistry efforts to optimize the core structure and minimize off-target effects. nih.gov The development of highly selective probes is crucial for accurately dissecting the role of a specific protein in complex biological pathways. rsc.org Piperidine-based structures have been successfully developed into probes for a variety of targets, including enzymes and receptors. nih.govacs.org The creation of a dedicated chemical probe from the this compound scaffold would be a significant contribution to understanding its molecular targets and biological functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
